3,4-Diaminobenzamide
Overview
Description
3,4-Diaminobenzamide is an organic compound with the molecular formula C7H9N3O. It is a derivative of benzamide, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of 3,4-Diaminobenzamide is the protein Cyclophilin A . Cyclophilin A is a protein that has peptidyl-prolyl cis-trans isomerase activity, which plays a crucial role in protein folding .
Mode of Action
this compound interacts with its target, Cyclophilin A, by forming a complex . This interaction can influence the activity of Cyclophilin A, potentially affecting its role in protein folding .
Result of Action
Given its interaction with Cyclophilin A, it could potentially influence protein folding processes within the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its target and performs its function. For instance, it is recommended to store this compound under inert gas at 4°C .
Biochemical Analysis
Biochemical Properties
3,4-Diaminobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of nanosized polyamides containing bioactive pendant structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diaminobenzamide can be synthesized through several methods. One common route involves the reduction of 3,4-diaminobenzonitrile using sulfuric acid at room temperature . Another method includes the condensation of 2,3-diaminobenzamide with aldehydes under visible light irradiation in the presence of a catalyst such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3,4-Diaminobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research has explored its use in developing drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers and other materials with specialized properties
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3,4-diaminobenzamide include:
3-Aminobenzamide: Known for its use as an inhibitor of poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair.
3,3’-Diaminobenzidine: Used in immunohistochemical staining and as a precursor to polybenzimidazole.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthesizing compounds with targeted biological activity and specialized industrial applications.
Properties
IUPAC Name |
3,4-diaminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXMMUQTCONEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611414 | |
Record name | 3,4-Diaminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7005-37-0 | |
Record name | 3,4-Diaminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diaminobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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